3-Amino-6-phenylpyrazine-2-carbonitrile
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Overview
Description
3-Amino-6-phenylpyrazine-2-carbonitrile: is a chemical compound with the molecular formula C₁₁H₈N₄ and a molecular weight of 196.21 g/mol . It is known for its antibacterial properties, particularly against phylogenetically diverse bacteria, including those resistant to multiple antibiotics . This compound is a derivative of trifluoroacetic acid and has shown inhibitory effects on bacteria such as Clostridium perfringens and Salmonella enterica serovar Typhimurium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted hydrazine, with a nitrile-containing compound under acidic or basic conditions . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-phenylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Amino-6-phenylpyrazine-2-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound’s antibacterial properties make it a valuable tool in microbiological research. It is used to study bacterial growth inhibition and resistance mechanisms .
Medicine: Research into the compound’s potential therapeutic applications is ongoing. Its ability to inhibit bacterial growth suggests potential use in developing new antibiotics .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for various applications .
Mechanism of Action
The exact mechanism of action of 3-Amino-6-phenylpyrazine-2-carbonitrile is not fully understood. it is believed to inhibit bacterial growth by altering membrane permeability and causing leakage from cells . This disruption in membrane integrity prevents the bacteria from maintaining essential cellular functions, leading to cell death. The compound does not bind to DNA or affect RNA synthesis but inhibits the production of proteins necessary for cell division .
Comparison with Similar Compounds
- 3-Aminopyrazine-2-carboxamide
- 2-Amino-4,6-diphenylpyridine-3-carbonitrile
- 3-Aminopyrazine-2-carboxylic acid
Comparison: 3-Amino-6-phenylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Aminopyrazine-2-carboxamide, it has a phenyl group that enhances its hydrophobic interactions and potentially increases its binding affinity to bacterial targets . The presence of the nitrile group in this compound also contributes to its reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
3-amino-6-phenylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-6-9-11(13)14-7-10(15-9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDOXXBRLVPOOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408469 |
Source
|
Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50627-25-3 |
Source
|
Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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